N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a quinazoline moiety. Its molecular formula is C22H24BrN3O2S, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The compound features a butanamide side chain attached to a benzylpiperidine, enhancing its potential biological activity.
Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide may exhibit significant biological activities, particularly in the field of pharmacology. Potential activities include:
The synthesis of N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide typically involves multi-step organic synthesis techniques:
The unique structure of N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide suggests several potential applications:
Interaction studies are crucial for understanding how N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide interacts with biological targets:
Several compounds share structural similarities with N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide, each possessing unique properties:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamide | Contains a fluorophenyl group | Potential antitumor activity |
| N-(1-benzylpiperidin-4-yloxy)-4-methylbenzamide | Features an ether linkage | Antimicrobial properties |
| N-[2-(1-benzylpiperidin)]ethyl]-6-bromoquinazolinone | Ethylene bridge and quinazolinone structure | Neurological effects |
The uniqueness of N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene -1H -quinazolin -3 -yl)butanamide lies in its combination of both piperidine and quinazoline functionalities, which may provide distinct mechanisms of action compared to its analogs.